molecular formula C10H12ClNOS B15274347 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B15274347
M. Wt: 229.73 g/mol
InChI Key: XIQRYDLUUKGFGG-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a chlorinated thiophene ring and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride.

    Formation of the Pyrrolidine Moiety: Pyrrolidine can be synthesized through the reduction of pyrrole or by the cyclization of 1,4-diaminobutane.

    Coupling Reaction: The chlorinated thiophene and pyrrolidine are coupled using a suitable base and solvent, such as sodium hydride in dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the compound, potentially affecting the thiophene or pyrrolidine moieties.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential bioactive compound for studying receptor interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include ion channels, G-protein coupled receptors, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.

    1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure with a methyl group instead of chlorine.

    1-(5-Nitrothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure with a nitro group instead of chlorine.

Uniqueness

1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other halogenated or substituted derivatives.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H12ClNOS/c11-10-4-3-9(14-10)8(13)6-7-2-1-5-12-7/h3-4,7,12H,1-2,5-6H2

InChI Key

XIQRYDLUUKGFGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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